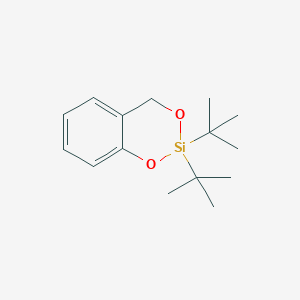
Benzenemethanol, 2-hydroxy, DTBS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a hydroxyl group attached to the benzene ring, making it a phenolic derivative. The DTBS group refers to a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2-hydroxy, DTBS typically involves the protection of the hydroxyl group in 2-hydroxybenzenemethanol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
2-Hydroxybenzenemethanol+TBSCl+Base→Benzenemethanol, 2-hydroxy, DTBS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-hydroxy, DTBS undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Benzenemethanol, 2-hydroxy, DTBS has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenemethanol, 2-hydroxy, DTBS involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The TBS protecting group can be selectively removed under acidic conditions, allowing for controlled release of the active hydroxyl group.
Comparison with Similar Compounds
Benzenemethanol, 2-hydroxy, DTBS can be compared with other phenolic compounds and silyl-protected derivatives:
Phenol: Lacks the TBS protecting group, making it more reactive.
Benzyl Alcohol: Similar structure but without the hydroxyl group on the benzene ring.
TBS-Protected Alcohols: Share the TBS protecting group but differ in the core structure.
These comparisons highlight the unique combination of reactivity and stability provided by the TBS protecting group in this compound.
Properties
CAS No. |
91531-10-1 |
|---|---|
Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
2,2-ditert-butyl-4H-1,3,2-benzodioxasiline |
InChI |
InChI=1S/C15H24O2Si/c1-14(2,3)18(15(4,5)6)16-11-12-9-7-8-10-13(12)17-18/h7-10H,11H2,1-6H3 |
InChI Key |
ABEDQTTVYRPSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]1(OCC2=CC=CC=C2O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















